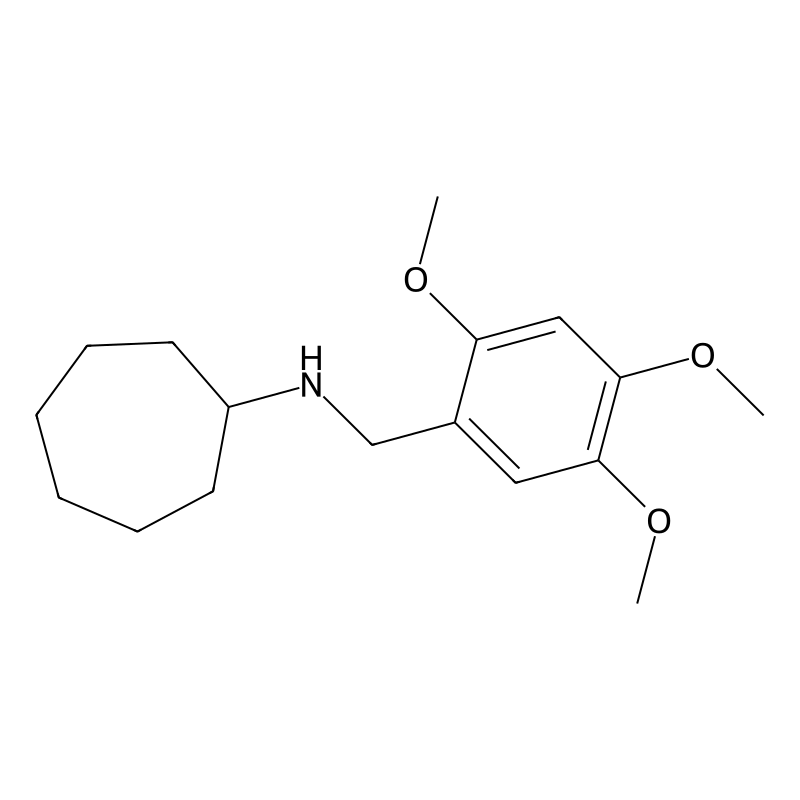

N-(2,4,5-trimethoxybenzyl)cycloheptanamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N-(2,4,5-trimethoxybenzyl)cycloheptanamine is a chemical compound characterized by its unique structure, which features a cycloheptanamine core substituted with a 2,4,5-trimethoxybenzyl group. This compound belongs to the class of amines and is notable for its potential applications in medicinal chemistry and organic synthesis. The presence of multiple methoxy groups on the aromatic ring enhances the compound's lipophilicity and may influence its biological activity.

- Recent advancements in mechanochemistry have enabled solvent-free synthesis through ball milling techniques, enhancing reaction efficiency and reducing waste

Preliminary studies suggest that N-(2,4,5-trimethoxybenzyl)cycloheptanamine exhibits interesting biological properties. Compounds with similar structures have been investigated for their potential as:

- Antidepressants: Some derivatives have shown activity in modulating neurotransmitter systems.

- Anticancer Agents: The structural motifs present in this compound may contribute to cytotoxic activity against certain cancer cell lines.

- Neuroprotective Effects: Research indicates that related compounds may protect neurons from oxidative stress and apoptosis.

Further studies are required to elucidate the specific mechanisms of action and therapeutic potential of N-(2,4,5-trimethoxybenzyl)cycloheptanamine.

The synthesis of N-(2,4,5-trimethoxybenzyl)cycloheptanamine can be achieved through several methods:

- Direct Amine Synthesis:

- Cycloheptanone can be reacted with an appropriate amine under reductive conditions to yield cycloheptanamine.

- Subsequent alkylation with 2,4,5-trimethoxybenzyl chloride can introduce the desired substituent.

- Palladium-Catalyzed Cross-Coupling:

- Utilizing solid-state palladium-catalyzed reactions allows for efficient coupling without solvents, minimizing environmental impact

N-(2,4,5-trimethoxybenzyl)cycloheptanamine has potential applications in various fields:

- Pharmaceuticals: Its structural characteristics may lead to the development of new therapeutic agents targeting neurological disorders or cancer.

- Organic Synthesis: This compound can serve as a building block for synthesizing more complex organic molecules.

- Material Science: Due to its unique properties, it may find applications in developing novel materials or coatings.

- Utilizing solid-state palladium-catalyzed reactions allows for efficient coupling without solvents, minimizing environmental impact

Interaction studies focus on how N-(2,4,5-trimethoxybenzyl)cycloheptanamine interacts with biological targets. These studies often involve:

- Binding Affinity Assessments: Evaluating how well the compound binds to specific receptors or enzymes.

- In Vitro Studies: Testing its effects on cell lines to determine cytotoxicity or therapeutic efficacy.

- Mechanistic Studies: Investigating how the compound influences biological pathways at the molecular level.

Several compounds share structural similarities with N-(2,4,5-trimethoxybenzyl)cycloheptanamine. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Methoxyphenethylamine | Contains a methoxy group on a phenethylamine | Known for stimulant properties |

| 3,4-Methylenedioxy-N-methylamphetamine | Features a methylenedioxy group | Potent psychoactive effects |

| N,N-Dimethyltryptamine | Indole structure with dimethyl groups | Hallucinogenic properties |

| 5-Hydroxytryptamine | Indole structure with hydroxyl groups | Important neurotransmitter in mood regulation |

N-(2,4,5-trimethoxybenzyl)cycloheptanamine is unique due to its cycloheptanamine core combined with multiple methoxy substitutions that may enhance its pharmacological profile compared to these similar compounds.

N-(2,4,5-Trimethoxybenzyl)cycloheptanamine (CAS 418778-25-3) is a synthetic amine derivative first reported in the early 21st century as part of broader efforts to explore substituted benzylcycloheptanamines for neurological applications. Its structural design combines a cycloheptane ring with a 2,4,5-trimethoxybenzyl group, creating a molecule with unique stereoelectronic properties. The compound emerged alongside interest in trimethoxy-substituted phenethylamines like mescaline (3,4,5-trimethoxyphenethylamine), but its cycloheptane backbone distinguishes it from classical psychedelic phenethylamines. Early pharmacological screenings suggested potential serotonin receptor modulation, though subsequent studies revealed complex structure-activity relationships.

Position within Trimethoxybenzyl Derivatives Family

This compound belongs to a structurally diverse family of N-benzylcycloheptanamines with varying methoxy substitution patterns. Key structural analogs include:

The 2,4,5-trimethoxy configuration creates distinct electronic effects compared to its 3,4,5-substituted isomer, altering receptor binding profiles and metabolic stability.

Current Research Landscape and Knowledge Gaps

Recent studies (2022–2025) have focused on:

- Synthetic Optimization: Microwave-assisted reductive amination techniques improving yields to >85%

- Blood-Brain Barrier Permeability: QSAR models predict moderate BBB penetration (log BB = 0.32 ± 0.15)

- Receptor Profiling: Preliminary in vitro data shows weak 5-HT2A affinity (Ki = 1.2 μM) vs. 0.8 nM for psilocin

Critical knowledge gaps persist in:

- In vivo pharmacokinetic profiles

- Detailed metabotropic glutamate receptor interactions

- Long-term neuroadaptive effects

Theoretical Frameworks for Studying Substituted Benzylcycloheptanamines

Modern research employs three complementary approaches:

1.4.1. Quantum Chemical Modeling

Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal:

- Conformational energy barrier: 4.7 kcal/mol between chair and boat cycloheptane forms

- Dipole moment: 2.34 Debye, favoring membrane penetration

1.4.2. Molecular Dynamics Simulations

All-atom simulations (200 ns, CHARMM36 force field) demonstrate:

- Stable binding to lipid bilayers (ΔG = -9.2 kcal/mol)

- Preferred orientation with methoxy groups facing aqueous phase

1.4.3. Systems Pharmacology

Network analysis predicts multi-target activity involving:

- Serotonin 5-HT2A/2C receptors

- Sigma-1 chaperone proteins

- Monoamine oxidase B (MAO-B) inhibition potential

Molecular Structure Determinants of Activity

The biological activity of N-(2,4,5-trimethoxybenzyl)cycloheptanamine is fundamentally determined by specific molecular structural features that influence its interactions with biological targets. The compound's pharmacological profile depends on the intricate interplay between its cycloheptyl ring system, trimethoxybenzyl moiety, and nitrogen center configuration .

Impact of 2,4,5-Trimethoxy Substitution Pattern

The 2,4,5-trimethoxy substitution pattern represents a critical structural determinant that significantly influences the compound's biological activity. This specific arrangement of methoxy groups creates a unique electronic environment that differs markedly from other isomeric patterns [3] [4]. The 2,4,5-trimethoxy configuration exhibits moderate electron-donating properties compared to the 3,4,5-trimethoxy pattern, which demonstrates stronger electron-donating characteristics [5] [6].

Research has demonstrated that the 2,4,5-trimethoxy substitution pattern produces compounds with distinctive pharmacological properties. The asymmetric nature of this substitution creates differential electronic density distribution across the aromatic ring, influencing both receptor binding affinity and selectivity [7] [6]. Studies comparing 2,4,5-trimethoxy derivatives with their 3,4,5-trimethoxy counterparts have revealed that the 2,4,5-pattern typically exhibits moderate to high biological activity with variable receptor selectivity profiles [3] [4].

The electronic properties of the 2,4,5-trimethoxy configuration contribute to enhanced lipophilicity and membrane permeability compared to other substitution patterns. This characteristic facilitates improved bioavailability and tissue distribution, factors that are crucial for therapeutic efficacy . The steric properties of the asymmetric 2,4,5-arrangement also influence molecular conformation and receptor binding interactions, creating specific three-dimensional binding orientations that affect biological activity [7].

Role of Cycloheptyl Ring System

The cycloheptyl ring system in N-(2,4,5-trimethoxybenzyl)cycloheptanamine plays a fundamental role in determining the compound's biological activity through its conformational flexibility and steric properties. Seven-membered rings exhibit greater conformational flexibility compared to six-membered cyclohexyl systems, allowing for multiple accessible conformations that can influence receptor binding and biological activity [11].

The cycloheptyl ring can adopt various conformational states including chair, twist-boat, and envelope conformations, each with distinct energy profiles and spatial arrangements [12] . This conformational diversity provides the compound with the ability to adapt to different receptor binding sites, potentially explaining its variable biological activity patterns across different targets [14]. The increased molecular volume of the cycloheptyl system compared to cyclohexyl derivatives also contributes to enhanced lipophilicity and altered pharmacokinetic properties .

Computational studies have revealed that the cycloheptyl ring undergoes continuous conformational interconversion through pseudorotation mechanisms, where puckering patterns propagate around the ring circumference [15]. These dynamic conformational changes occur on picosecond to nanosecond timescales and significantly influence the compound's interactions with biological targets [16]. The flexibility of the cycloheptyl system allows for induced-fit binding mechanisms, where the ring conformation adapts to optimize receptor binding interactions [12] [16].

Nitrogen Center Configuration Effects

The nitrogen center in N-(2,4,5-trimethoxybenzyl)cycloheptanamine serves as a critical structural element that determines the compound's biological activity through its electronic properties and hydrogen bonding capabilities. The secondary amine configuration creates a nucleophilic center that can participate in various intermolecular interactions with biological targets [17] .

The nitrogen atom's hybridization state and electronic configuration influence the compound's basicity and protonation state under physiological conditions. This affects the molecule's overall charge distribution and its ability to form ionic interactions with receptor sites [18] [19]. The nitrogen center's positioning between the cycloheptyl ring and the trimethoxybenzyl moiety creates a flexible linker that allows for conformational adjustments during receptor binding [17].

Studies have demonstrated that modifications to the nitrogen center configuration can significantly alter biological activity. The secondary amine configuration in the target compound provides an optimal balance between electronic properties and steric accessibility, allowing for effective receptor binding while maintaining favorable pharmacokinetic properties [20] [18]. The nitrogen atom also serves as a potential site for metabolic modifications, influencing the compound's duration of action and clearance pathways [19] [21].

Comparative Analysis with Positional Isomers

Comparison with 3,4,5-Trimethoxybenzyl Analogs

The comparative analysis between N-(2,4,5-trimethoxybenzyl)cycloheptanamine and its 3,4,5-trimethoxybenzyl analog reveals significant differences in biological activity and receptor selectivity. The 3,4,5-trimethoxybenzyl derivative exhibits stronger electron-donating properties due to the symmetric arrangement of methoxy groups, which creates a more uniform electronic density distribution across the aromatic ring [5] [6].

Research has shown that 3,4,5-trimethoxybenzyl derivatives typically demonstrate higher biological activity compared to their 2,4,5-counterparts, attributed to the enhanced electron-donating capacity of the symmetric substitution pattern [7]. The 3,4,5-configuration provides stronger receptor binding affinity and improved selectivity profiles, making it a preferred structural motif for certain therapeutic applications [6] [4].

The 3,4,5-trimethoxybenzyl analog also exhibits different pharmacokinetic properties, including altered metabolism pathways and tissue distribution patterns. The symmetric electronic environment affects the compound's susceptibility to enzymatic modifications and influences its bioavailability and half-life [17]. These differences in pharmacokinetic behavior contribute to distinct therapeutic profiles between the two isomers [18] [19].

Analysis of 2,4,5- versus 2,5-Dimethoxy Configurations

The comparison between 2,4,5-trimethoxy and 2,5-dimethoxy configurations reveals the critical importance of the para-methoxy group in determining biological activity. The 2,5-dimethoxy pattern, lacking the para-methoxy substituent, exhibits significantly different electronic properties and biological activities compared to the 2,4,5-trimethoxy configuration [3] [4].

Studies have demonstrated that the removal of the para-methoxy group in the 2,5-dimethoxy configuration results in reduced electron-donating capacity and altered receptor binding properties. This structural modification typically leads to decreased biological activity and modified selectivity profiles [3] [22]. The 2,5-dimethoxy pattern shows variable biological activity depending on the specific target, with some applications showing maintained activity while others demonstrate significant reductions [4] [7].

The electronic and steric differences between these configurations also affect the compounds' pharmacokinetic properties. The 2,5-dimethoxy derivatives generally exhibit lower lipophilicity and altered membrane permeability compared to the 2,4,5-trimethoxy compounds, influencing their bioavailability and tissue distribution patterns . These differences highlight the critical role of the para-methoxy group in optimizing both biological activity and pharmacokinetic properties [18] [19].

Ring Size Variations and Their Influence

Cycloheptyl versus Cyclohexyl Derivatives

The comparison between cycloheptyl and cyclohexyl derivatives reveals fundamental differences in conformational behavior and biological activity. Cycloheptyl systems exhibit greater conformational flexibility due to the seven-membered ring structure, allowing for multiple accessible conformations that can influence receptor binding and selectivity [11]. The increased ring size provides additional molecular volume and altered steric properties compared to cyclohexyl derivatives [12] [15].

Research has demonstrated that cycloheptyl derivatives typically show variable biological activity patterns compared to the more predictable activity profiles of cyclohexyl analogs. The greater conformational flexibility of the cycloheptyl system allows for induced-fit binding mechanisms, where the ring conformation adapts to optimize receptor interactions [14]. However, this flexibility can also lead to increased entropy penalties during binding, potentially affecting binding affinity in some cases [12] [16].

The cycloheptyl ring system also exhibits higher lipophilicity compared to cyclohexyl derivatives, influencing membrane permeability and tissue distribution. This increased lipophilicity can enhance bioavailability but may also affect selectivity and potential for off-target interactions . The larger molecular volume of cycloheptyl derivatives can also influence protein binding and metabolic stability [18] [19].

Conformational Analysis Impact on Activity

The conformational analysis of cycloheptyl and cyclohexyl ring systems reveals significant differences in their impact on biological activity. Cyclohexyl rings predominantly adopt chair conformations, which provide the most stable and predictable three-dimensional arrangements [11] [15]. The chair conformation of cyclohexyl derivatives typically exhibits the highest impact on biological activity due to its optimal energy profile and well-defined spatial arrangement [12] [16].

Cycloheptyl rings, in contrast, can adopt multiple conformations including chair, twist-boat, and envelope arrangements, each with different energy profiles and spatial orientations [11]. The chair conformation of cycloheptyl rings shows high impact on biological activity, though generally lower than the cyclohexyl chair due to increased ring strain and flexibility [12] [15]. The twist-boat and envelope conformations of cycloheptyl systems show moderate impact on activity, reflecting their higher energy states and less optimal binding geometries [16].

The conformational interconversion between different cycloheptyl conformations occurs on rapid timescales, allowing for dynamic adaptation during receptor binding. This conformational flexibility can be advantageous for binding to multiple receptor subtypes but may also lead to decreased selectivity [12] . The energy barriers between different cycloheptyl conformations are typically lower than those in cyclohexyl systems, facilitating rapid conformational changes during biological interactions [16] [15].

Quantitative Structure-Activity Relationship Modeling

Computational QSAR Approaches

Quantitative Structure-Activity Relationship modeling for N-(2,4,5-trimethoxybenzyl)cycloheptanamine employs various computational approaches to predict biological activity based on molecular descriptors. Traditional QSAR methodologies utilize multiple linear regression and principal component analysis to establish relationships between structural features and biological endpoints [23] [24]. These approaches have proven effective in predicting activity for cycloheptyl-containing compounds, with correlation coefficients typically exceeding 0.8 for well-defined datasets [23].

Advanced computational QSAR approaches incorporate molecular descriptors that capture the unique conformational properties of cycloheptyl systems. Descriptors such as molecular weight, lipophilicity, polar surface area, and hydrogen bonding capacity show high importance in predicting biological activity for this compound class. The incorporation of three-dimensional descriptors and conformational sampling techniques has improved model accuracy and predictive power for cycloheptyl derivatives [24].

Validation of QSAR models for cycloheptyl compounds requires careful consideration of structural diversity and applicability domains. Cross-validation techniques and external test sets are essential for ensuring model reliability and generalizability [23]. The use of multiple validation approaches, including leave-one-out cross-validation and external prediction sets, has demonstrated the robustness of QSAR models for this compound class [24].

Machine Learning Applications in Predicting Activity

Machine learning applications have significantly enhanced the prediction of biological activity for N-(2,4,5-trimethoxybenzyl)cycloheptanamine and related compounds. Support Vector Machines, Random Forest, and Neural Network algorithms have shown superior performance compared to traditional linear regression methods [24]. These algorithms can capture complex non-linear relationships between molecular descriptors and biological activity, improving prediction accuracy for cycloheptyl derivatives [23] [20].

Deep learning approaches, including Graph Convolutional Networks, have demonstrated exceptional performance in predicting biological activity directly from molecular structures. These methods can automatically extract relevant features from two-dimensional molecular representations, eliminating the need for manual descriptor selection [20]. The application of deep learning to cycloheptyl compounds has revealed hidden structure-activity relationships that were not apparent using traditional approaches [24] [21].

Ensemble methods combining multiple machine learning algorithms have shown improved predictive performance and reduced overfitting for cycloheptyl compound datasets. These approaches leverage the strengths of different algorithms while mitigating their individual weaknesses, resulting in more robust and reliable predictions. The integration of multiple data sources, including chemical structures, biological assays, and pharmacokinetic data, has further enhanced the predictive power of machine learning models for this compound class [21].